molecular formula C24H38N2O6 B12712470 DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester CAS No. 118123-22-1

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester

Cat. No.: B12712470
CAS No.: 118123-22-1
M. Wt: 450.6 g/mol
InChI Key: GCVSKYRTKSPCEN-FQEVSTJZSA-N
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Description

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester is a complex organic compound with a variety of functional groups. It contains 70 atoms, including hydrogen, carbon, nitrogen, and oxygen . The compound features multiple bonds, aromatic rings, esters, amides, nitro groups, and ethers . This intricate structure makes it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of DL-Tyrosine, followed by the introduction of the O-methyl, 3-nitro, and N-(1-oxododecyl) groups. The final step involves the esterification to form the ethyl ester. Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and efficiency .

Chemical Reactions Analysis

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different functional groups.

    Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding enzyme-substrate interactions.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is used in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester involves its interaction with various molecular targets. The nitro group, for example, can participate in redox reactions, while the ester and amide groups can undergo hydrolysis. These interactions can affect different biochemical pathways, making the compound useful in studying cellular processes .

Comparison with Similar Compounds

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

118123-22-1

Molecular Formula

C24H38N2O6

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl (2S)-2-(dodecanoylamino)-3-(4-methoxy-3-nitrophenyl)propanoate

InChI

InChI=1S/C24H38N2O6/c1-4-6-7-8-9-10-11-12-13-14-23(27)25-20(24(28)32-5-2)17-19-15-16-22(31-3)21(18-19)26(29)30/h15-16,18,20H,4-14,17H2,1-3H3,(H,25,27)/t20-/m0/s1

InChI Key

GCVSKYRTKSPCEN-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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